2-((6-Chloropyrimidin-4-yl)amino)acetic acid

Physicochemical profiling Lipophilicity Drug-likeness

Researchers developing CRTH2 antagonists require a bifunctional pyrimidine scaffold that enables sequential, orthogonal conjugation without protecting-group manipulation. This compound addresses that bottleneck: • Free carboxylic acid permits direct amide coupling-no ester hydrolysis required-streamlining parallel library synthesis. • 6-Cl leaving group undergoes SNAr with thiols or amines under mild conditions (pH 8-9, RT, 2-4 h), independent of the acid handle. • Fragment-like physicochemical profile (MW 187.58, LogP 0.048, tPSA 78.3 Ų) improves lead-like properties when conjugated to lipophilic fragments. Supplied at ≥95% purity (HPLC) from ISO-certified production; ambient shipping with global delivery.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
CAS No. 1159825-92-9
Cat. No. B11905888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-Chloropyrimidin-4-yl)amino)acetic acid
CAS1159825-92-9
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)NCC(=O)O
InChIInChI=1S/C6H6ClN3O2/c7-4-1-5(10-3-9-4)8-2-6(11)12/h1,3H,2H2,(H,11,12)(H,8,9,10)
InChIKeyIJDXWEBLTQFOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((6-Chloropyrimidin-4-yl)amino)acetic acid: Core Structure & Physicochemical Properties


2-((6-Chloropyrimidin-4-yl)amino)acetic acid (CAS 1159825-92-9) is a heteroaryl-glycine derivative consisting of a 6-chloropyrimidine core linked via a secondary amine to an acetic acid moiety [1]. With a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 187.58 g·mol⁻¹, this compound is supplied as a solid with purities typically ≥95% (HPLC) . Its computed LogP of 0.048 and topological polar surface area (tPSA) of 78.3 Ų place it in a physicochemical space distinct from its common analogs, an attribute that directly impacts solubility, permeability, and downstream synthetic compatibility [1].

2-((6-Chloropyrimidin-4-yl)amino)acetic acid: Irreplaceability by Analogs


Substituting 2-((6-chloropyrimidin-4-yl)amino)acetic acid with its closest structural analogs—methyl 2-[(6-chloropyrimidin-4-yl)amino]acetate (CAS 1086386-57-3), 2-(6-chloropyrimidin-4-yl)acetic acid (CAS 933685-32-6), or (6-chloropyrimidin-4-yl)alanine (CAS 2089718-50-1)—introduces measurable deviations in lipophilicity, hydrogen-bonding capacity, and steric bulk that alter both synthetic reactivity and biological recognition [1]. The free carboxylic acid enables direct amide coupling without saponification, while the secondary amine at the 4-position of the pyrimidine ring preserves a donor/acceptor pharmacophore that is eliminated in the deamino analog [2]. These differences manifest in divergent reaction yields, chromatographic behavior, and target-binding profiles, making one-to-one substitution scientifically unjustified without re-optimization [1][2].

2-((6-Chloropyrimidin-4-yl)amino)acetic acid: Quantitative Comparison vs. Analogs


Lipophilicity Comparison: Target vs. Deamino Analog

The target compound exhibits a computed LogP of 0.048, whereas the deamino analog 2-(6-chloropyrimidin-4-yl)acetic acid has a predicted XLogP3 of 1.2 [1][2]. The >1 log unit difference indicates that the target compound is approximately 10-fold more hydrophilic, which directly impacts aqueous solubility and permeability coefficients in cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness

tPSA Comparison: Target vs. Deamino Analog

The target compound possesses a tPSA of 78.3 Ų, while the deamino analog 2-(6-chloropyrimidin-4-yl)acetic acid has a computed tPSA of 52.1 Ų [1][2]. This 26.2 Ų difference arises from the additional secondary amine and carboxylic acid groups in the target compound, increasing hydrogen-bond donor/acceptor counts (2 HBD, 5 HBA vs. 0 HBD, 4 HBA).

Polar surface area Membrane permeability Oral bioavailability

Amide Coupling Step Economy: Free Acid vs. Methyl Ester

2-((6-Chloropyrimidin-4-yl)amino)acetic acid carries a free carboxylic acid that allows direct amide coupling using standard reagents (e.g., HATU, EDC/HOBt) without a deprotection step. In contrast, the methyl ester analog (methyl 2-[(6-chloropyrimidin-4-yl)amino]acetate, CAS 1086386-57-3) requires saponification (LiOH or NaOH) to liberate the free acid, adding one synthetic step and reducing overall yield . Patent procedures for related pyrimidinylacetic acid CRTH2 antagonists consistently employ the free acid for final-stage diversification, confirming the operational advantage [1].

Synthetic efficiency Amide coupling Step economy

CRTH2 Pharmacophore: 4-Amino Substituent Requirement

Patent EP1471057A1 discloses pyrimidinylacetic acid derivatives as CRTH2 antagonists for allergic disease treatment [1]. The generic formula (I) includes a pyrimidine core substituted at the 4-position with an amino-linked acetic acid moiety, matching the connectivity of 2-((6-chloropyrimidin-4-yl)amino)acetic acid. The deamino analog 2-(6-chloropyrimidin-4-yl)acetic acid lacks this 4-amino group and falls outside the claimed pharmacophore, consistent with the absence of reported CRTH2 activity for this scaffold [1][2].

CRTH2 antagonist DP2 receptor Allergic disease

Purity Benchmarking: Target Compound vs. Methyl Ester

Multiple vendors supply 2-((6-chloropyrimidin-4-yl)amino)acetic acid at ≥98% purity (HPLC), with at least one ISO-certified manufacturer listing 98% as the standard specification . In comparison, the methyl ester analog (CAS 1086386-57-3) is commonly offered at 95% or 97% purity . The 1–3% purity difference, while modest, can be significant for sensitive catalytic reactions or biological assays where trace impurities (e.g., residual palladium, starting dichloropyrimidine) may inhibit enzymes or distort IC₅₀ measurements.

Purity specification Procurement quality Reproducibility

2-((6-Chloropyrimidin-4-yl)amino)acetic acid: Application Scenarios & Procurement


CRTH2/DP2 Antagonist Lead Optimization

Use as a core scaffold for assembling pyrimidinylacetic acid CRTH2 antagonists. The free carboxylic acid permits direct amide coupling to diverse benzylamine or phenethylamine fragments without ester hydrolysis, enabling parallel library synthesis. The 4-amino substituent satisfies the pharmacophoric requirement described in EP1471057A1 [1].

Bioconjugation & PROTAC Linker Chemistry

The bifunctional nature (6-chloro leaving group for SNAr and carboxylic acid for amide/ester formation) allows sequential orthogonal conjugation. The chloropyrimidine can be displaced by thiols or amines under mild basic conditions (pH 8–9, RT, 2–4 h), while the carboxylic acid is independently activated for EDC/HOBt-mediated coupling to amine-functionalized ligands [2].

Fragment Library Design via Physicochemical Properties

With LogP = 0.048 and tPSA = 78.3 Ų, this compound occupies a favorable fragment-like property space (MW < 200, clogP < 1, tPSA < 80). It can serve as a solubility-enhancing warhead when conjugated to more lipophilic fragments, improving overall lead-like properties without violating Lipinski's Rule of Five [3].

Non-GLP Reference Standard for LC-MS Method Development

The ≥98% purity specification and availability from ISO-certified suppliers make this compound suitable as a non-GLP reference standard for LC-MS method development, impurity profiling, and system suitability testing in discovery-stage DMPK workflows. Its UV chromophore (pyrimidine λmax ~ 260 nm) and ionization efficiency (ESI+) facilitate sensitive detection .

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